1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl group attached to the chlorophenyl ring enhances its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique chemical properties make it useful in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The pyrrole and pyridine rings can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Indole Derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Benzofuroxan-based Pyrrolidine Hydroxamates: These compounds have been studied for their potential therapeutic applications.
Uniqueness
1-[(4-chlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of its sulfonyl group and the fused pyrrole-pyridine ring system. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-11-3-5-12(6-4-11)19(17,18)16-9-7-10-2-1-8-15-13(10)16/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWGMCQQIFZABU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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